![molecular formula C₁₇H₂₁NO₃ B1141182 5,6-二甲氧基-2-[(哌啶-4-基)亚甲基]-2,3-二氢-1H-茚满-1-酮 CAS No. 149874-91-9](/img/structure/B1141182.png)

5,6-二甲氧基-2-[(哌啶-4-基)亚甲基]-2,3-二氢-1H-茚满-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

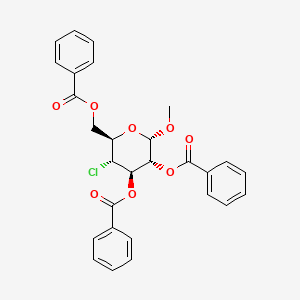

The synthesis of 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one involves the formation of Schiff’s base from 5,6-dimethoxy-1-indanone, followed by various chemical reactions to introduce desired substituents and modifications. Notably, novel derivatives have been synthesized for potential antimicrobial applications, showcasing the compound's versatility (Patel et al., 2018).

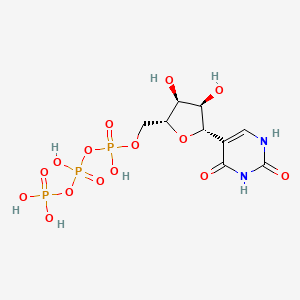

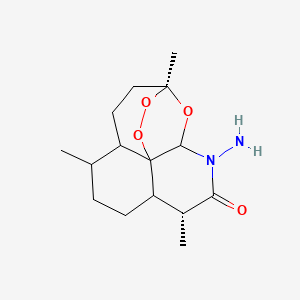

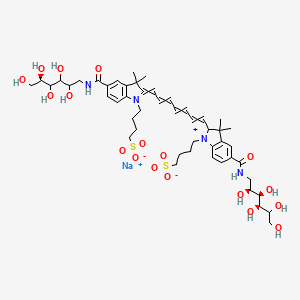

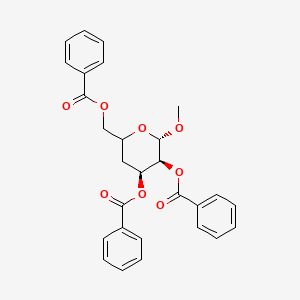

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic methods and X-ray crystallography, revealing a complex architecture that contributes to its chemical reactivity and potential biological activity. For instance, the crystal structure of a related compound, 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, highlighting its structural characteristics (Sudhakar et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of diverse derivatives with potential bioactive properties. For example, novel carboxamides and thioureas of 5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one have been synthesized, showcasing its utility as a scaffold for developing acetylcholinesterase inhibitors (Prasad et al., 2020).

Physical Properties Analysis

The physical properties of 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions, influencing its application in scientific research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's suitability for various applications, including medicinal chemistry and material science. For instance, the inhibitory activity against acetylcholinesterase and butyrylcholinesterase has been a significant focus, demonstrating its potential in Alzheimer's disease treatment research (Farrokhi et al., 2019).

科学研究应用

抗菌活性

该化合物及其衍生物已被探索其潜在的抗菌特性。帕特尔等人(2018 年)合成了 5,6-二甲氧基-1-茚满酮的新衍生物,并与取代吡啶偶联,表现出有希望的抗菌活性。这些化合物通过席夫碱形成然后环化制备,其结构通过光谱和元素分析得到证实 (Patel 等,2018)。

抗惊厥剂

Siddiqui 等人(2012 年)的研究表明,新型哌啶基茚满酮衍生物在动物模型中具有抗惊厥活性,一些化合物显示出显着的疗效,而没有明显的毒性。这些衍生物是通过 5,6-二甲氧基-2-(哌啶-4-基甲基)-茚满-1-酮与芳基/烷基异硫氰酸酯反应合成的,其作用归因于大鼠脑中 GABA 水平的升高 (Siddiqui 等,2012)。

乙酰胆碱酯酶抑制

Prasad 等人(2020 年)合成了 2,3-二氢-5,6-二甲氧基-2-((哌啶-4-基)甲基)茚满-1-酮的新型羧酰胺和硫脲,作为潜在的乙酰胆碱酯酶抑制剂。这些化合物显示出有效的抑制活性,表明它们在治疗与乙酰胆碱缺乏症相关的疾病(如阿尔茨海默病)中的适用性 (Prasad 等,2020)。

抗氧化剂和抗高血糖剂

Kenchappa 等人(2017 年)探索了含有吡唑和茚满酮环的香豆素衍生物的合成,在体外和体内显示出有效的抗氧化和抗高血糖作用。这些化合物通过 Claisen-Schmidt 缩合合成,并对链脲佐菌素-烟酰胺诱导的大鼠糖尿病表现出显着的活性 (Kenchappa 等,2017)。

神经退行性疾病的酶抑制

Mozaffarnia 等人(2020 年)设计并合成了 2,3-二氢-5,6-二甲氧基-1H-茚满-1-酮的卤化物盐衍生物作为多奈哌齐杂化类似物,靶向乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 酶。这些化合物表现出中等到良好的抑制活性,在治疗神经退行性疾病中具有潜在应用 (Mozaffarnia 等,2020)。

安全和危害

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed6.

未来方向

The compound has been used as a starting point for the synthesis of a variety of derivatives, indicating that it may have potential for further research and development45. However, specific future directions are not mentioned in the available resources.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

属性

IUPAC Name |

5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVFLZZPSQKFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694053 |

Source

|

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

CAS RN |

149874-91-9 |

Source

|

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)